Cas no 960079-45-2 (2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)-)

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)- structure
960079-45-2 structure
Product Name:2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)-
CAS No:960079-45-2
MF:C19H29N3O
MW:315.453064680099
CID:831948
PubChem ID:73013710
Update Time:2025-04-19

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)- Chemical and Physical Properties

Names and Identifiers

    • 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)-
    • 6-Benzyl-2-[3-(diethylamino)propyl]-2,6-diazaspiro[3.3]heptan-1-o ne
    • 2,6-Diazaspiro[3.3]heptan-1-one,2-[3-(diethylamino)propyl]-6-(phenylmethyl)-
    • 960079-45-2
    • Inchi: 1S/C19H29N3O/c1-3-20(4-2)11-8-12-22-16-19(18(22)23)14-21(15-19)13-17-9-6-5-7-10-17/h5-7,9-10H,3-4,8,11-16H2,1-2H3
    • InChI Key: KLLZYOAZDBTYLM-UHFFFAOYSA-N
    • SMILES: O=C1C2(CN1CCCN(CC)CC)CN(CC1C=CC=CC=1)C2

Computed Properties

  • Exact Mass: 315.231062557g/mol
  • Monoisotopic Mass: 315.231062557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26.8Ų

Experimental Properties

  • Density: 1.11
  • Boiling Point: 448.9°C at 760 mmHg
  • Flash Point: 181.9°C
  • Refractive Index: 1.585

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylaMino)propyl]-6-(phenylMethyl)- Related Literature

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